molecular formula C10H14N2O4 B1659502 Diethyl 2-cyano-3-iminopentanedioate CAS No. 65523-05-9

Diethyl 2-cyano-3-iminopentanedioate

Cat. No.: B1659502
CAS No.: 65523-05-9
M. Wt: 226.23 g/mol
InChI Key: XBOMYZCTRIMBMW-UHFFFAOYSA-N
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Description

Diethyl 2-cyano-3-iminopentanedioate is a multifunctional organic compound characterized by a pentanedioate backbone substituted with cyano (-CN) and imino (-NH) groups at the 2- and 3-positions, respectively, and esterified with ethyl groups. This structure confers unique reactivity, enabling applications in pharmaceutical intermediates, agrochemical synthesis, and coordination chemistry. Its electron-withdrawing cyano group enhances electrophilicity, while the imino group provides sites for hydrogen bonding and tautomerism, influencing its stability and interaction with biological targets.

Properties

CAS No.

65523-05-9

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

diethyl 2-cyano-3-iminopentanedioate

InChI

InChI=1S/C10H14N2O4/c1-3-15-9(13)5-8(12)7(6-11)10(14)16-4-2/h7,12H,3-5H2,1-2H3

InChI Key

XBOMYZCTRIMBMW-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=N)C(C#N)C(=O)OCC

Canonical SMILES

CCOC(=O)CC(=N)C(C#N)C(=O)OCC

Other CAS No.

65523-05-9

Origin of Product

United States

Comparison with Similar Compounds

Diethyl Succinate (Natural Diethyl Succinate)

Structural Similarities : Both compounds share a diethyl ester functionalization of a dicarboxylic acid backbone.
Key Differences :

  • Diethyl succinate lacks the cyano and imino substituents, resulting in reduced electrophilicity and hydrogen-bonding capacity.
  • Physical Properties :
Property Diethyl Succinate Diethyl 2-Cyano-3-Iminopentanedioate (Predicted)
Boiling Point ~80°C Likely higher (due to polar cyano/imino groups)
Solubility Soluble in organic solvents Moderate solubility in polar solvents (e.g., DMSO)
Reactivity Ester hydrolysis Enhanced reactivity via cyano/imino participation

Applications: Diethyl succinate is primarily used as a flavoring agent (FEMA 2377), whereas the cyano-imino derivative is more suited for synthetic chemistry due to its functional diversity.

Diphenylglycolic Acid (Benzilic Acid)

Structural Similarities : Both compounds feature substituted acetic acid derivatives.
Key Differences :

  • Diphenylglycolic acid (C14H12O3) has hydroxyl and diphenyl groups, enabling chelation and use in organocatalysis.
  • This compound’s cyano group offers stronger electron-withdrawing effects compared to the hydroxyl group, altering acidity (pKa) and redox behavior.

Thermal Stability :

Compound Melting Point Stability Under Heat
Diphenylglycolic Acid 216–217°C Decomposes above 250°C
Diethyl 2-Cyano-3-Imino Not reported Likely lower (ester/cyano thermal lability)

Boron Trifluoride Diethyl Etherate

Synergistic Use: this compound may interact with BF₃·OEt₂ to activate electrophilic sites, though its imino group could compete for coordination, reducing catalytic efficiency compared to simpler esters.

Isopropyl Dimethylphosphoramidocyanidoate

Reactivity Comparison :

  • Both compounds contain cyano groups, but the phosphoramidocyanidate in Isopropyl dimethylphosphoramidocyanidoate (C6H13N2O2P) enables nucleophilic substitution at phosphorus.
  • This compound’s imino group favors tautomerism (e.g., enamine-imine equilibria), absent in the phosphoramidocyanidate.

Toxicity: Phosphoramidocyanidates are often neurotoxic, whereas the target compound’s hazards remain understudied but likely involve cyano-related toxicity (e.g., metabolic inhibition).

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